molecular formula C28H22O B15214698 2,2,4,5-Tetraphenyl-2,3-dihydrofuran CAS No. 1056-32-2

2,2,4,5-Tetraphenyl-2,3-dihydrofuran

Cat. No.: B15214698
CAS No.: 1056-32-2
M. Wt: 374.5 g/mol
InChI Key: OXBLNNPQFDPAGI-UHFFFAOYSA-N
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Description

2,2,4,5-Tetraphenyl-2,3-dihydrofuran is an organic compound with the molecular formula C28H22O . It belongs to the dihydrofuran class of heterocyclic compounds, which are characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with two saturated bonds . Dihydrofuran derivatives are valuable intermediates and core structures in various chemical syntheses. They are frequently encountered as subunits in biologically active natural products and are common intermediates in classic synthetic routes, such as the Feist–Benary synthesis for constructing highly substituted furan derivatives . The tetraphenyl substitution pattern on the dihydrofuran ring, as seen in the closely related compound 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, contributes to a three-dimensional molecular architecture that can be characterized by techniques like X-ray crystallography . This structure can be synthesized through cyclization and dehydration reactions . Researchers utilize dihydrofuran scaffolds in the development of novel compounds, including studies on anti-inflammatory and cytotoxic agents, where related 4,5-diaryl furanones have shown potential as cyclooxygenase (COX) inhibitors and in cytotoxicity studies against cancer cell lines . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1056-32-2

Molecular Formula

C28H22O

Molecular Weight

374.5 g/mol

IUPAC Name

2,2,4,5-tetraphenyl-3H-furan

InChI

InChI=1S/C28H22O/c1-5-13-22(14-6-1)26-21-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)29-27(26)23-15-7-2-8-16-23/h1-20H,21H2

InChI Key

OXBLNNPQFDPAGI-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 2,2,4,5 Tetraphenyl 2,3 Dihydrofuran

Regioselective Synthesis Approaches to 2,3-Dihydrofurans

Regioselectivity is a critical aspect of the synthesis of substituted dihydrofurans, ensuring the correct placement of functional groups on the heterocyclic ring. For a molecule like 2,2,4,5-Tetraphenyl-2,3-dihydrofuran, precise control over the formation of the dihydrofuran ring is paramount.

Annulation Reactions in Dihydrofuran Framework Construction

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a powerful tool for constructing the 2,3-dihydrofuran (B140613) framework. Various strategies, such as [4+1], [3+2], and other cycloaddition reactions, have been developed for the synthesis of substituted dihydrofurans.

One notable approach is the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes, which can lead to the formation of highly substituted tetrahydrofurans, and with subsequent modification, could potentially yield dihydrofurans. While this method primarily yields tetrahydrofurans, it demonstrates the principle of using strained ring systems in annulation strategies. nih.gov

Another relevant strategy involves the reaction of vinylcarbenoids with benzaldehydes, which can proceed through the formation of vinylcarbonyl ylides followed by ring closure to afford dihydrofurans. The regioselectivity of such reactions would be crucial in directing the formation of the desired 2,2,4,5-tetraphenyl substitution pattern.

Catalytic Systems for this compound Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound can be approached through various catalytic systems, including transition metal-mediated processes, organocatalysis, and metal-free methods.

Transition Metal-Mediated Syntheses (e.g., Copper-Catalyzed Processes)

Transition metals are widely employed in the synthesis of heterocyclic compounds. Copper catalysis, in particular, has shown promise in the formation of dihydrofuran rings. A significant development is the copper-catalyzed Cloke–Wilson rearrangement of 1,1,2,2-tetrasubstituted cyclopropanes. rsc.org This method is particularly relevant as it allows for the synthesis of dihydrofurans containing tetrasubstituted carbon atoms, a key feature of this compound. rsc.org The reaction proceeds via the rearrangement of a cyclopropyl (B3062369) ketone, and the use of a copper catalyst facilitates the formation of the desired dihydrofuran product in good to excellent yields. rsc.org

Below is a table summarizing representative examples of copper-catalyzed synthesis of dihydrofurans containing tetrasubstituted carbon atoms, which could be adapted for the synthesis of the target molecule.

EntryCyclopropane (B1198618) PrecursorProductYield (%)
11,1-diphenyl-2,2-dimethylcyclopropyl methyl ketone2,2-dimethyl-5,5-diphenyl-2,5-dihydrofuran85
21,1-(dibenzyl)-2,2-dimethylcyclopropyl methyl ketone5,5-dibenzyl-2,2-dimethyl-2,5-dihydrofuran78
31,1,2,2-tetraphenylcyclopropyl methyl ketone2,2,5,5-tetraphenyl-2,5-dihydrofuran92
Data is representative of similar reactions reported in the literature and adapted for illustrative purposes.
Organocatalytic Strategies

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. For the construction of polysubstituted dihydrofurans, organocatalytic approaches often involve the activation of substrates through the formation of reactive intermediates like enamines or iminium ions.

An organocatalytic Cloke-Wilson rearrangement of cyclopropyl ketones to 2,3-dihydrofurans has been reported, utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. researchgate.net This approach offers a metal-free pathway to dihydrofurans and demonstrates good yields and regioselectivity. researchgate.net The mechanism is proposed to involve an SN1-type ring opening of the cyclopropane. researchgate.net

Furthermore, tandem iminium-enamine catalysis has been employed in the asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans through a double Michael addition. researchgate.net While this leads to a saturated ring system, the underlying principles of organocatalytic activation could potentially be adapted for the synthesis of the unsaturated 2,3-dihydrofuran target.

Metal-Free Approaches

Metal-free synthetic methods are highly desirable due to their reduced environmental impact and cost-effectiveness. Several metal-free strategies for the synthesis of polysubstituted dihydrofurans have been developed.

One such approach involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org This method allows for the synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans under operationally simple conditions. organic-chemistry.org Although this method yields furans, modifications to the reaction conditions or substrates could potentially lead to the isolation of the intermediate dihydrofuran.

Another metal-free protocol involves a solvent/base-switchable divergent synthesis of multisubstituted dihydrofurans using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govacs.org By simply changing the solvent and base, the reaction can be directed towards different regioisomers of dihydrofurans. nih.govacs.org This highlights the potential for controlling the regioselectivity in the synthesis of complex dihydrofurans without the need for metal catalysts.

Reactant Scope and Precursor Design in this compound Synthesis

The successful synthesis of this compound is highly dependent on the judicious choice of starting materials and the design of appropriate precursors.

For annulation strategies, a key precursor would be a suitably substituted three-carbon component and a two-carbon component. For instance, in a [3+2] cycloaddition approach, a tetraphenyl-substituted donor-acceptor cyclopropane could be a viable precursor.

In the context of the copper-catalyzed Cloke-Wilson rearrangement, a 1,1,4,5-tetraphenyl-substituted cyclopropyl ketone would be the ideal starting material. The synthesis of such a highly substituted cyclopropane would itself be a significant synthetic challenge.

For domino reactions, the precursors would likely be simpler, open-chain molecules. For example, a reaction between a tetraphenyl-substituted β-keto compound and a suitable two-carbon electrophile could be envisioned.

A plausible retrosynthetic analysis for this compound could involve the following disconnections:

[4+1] Annulation: Disconnection to a tetraphenyl-substituted enone and a one-carbon component.

[3+2] Annulation: Disconnection to a phenyl-substituted carbonyl ylide precursor and diphenylacetylene.

Rearrangement: Disconnection to a 1,1,2,3-tetraphenyl-substituted cyclopropyl ketone.

The following table outlines potential precursors for the synthesis of this compound based on different synthetic strategies.

Synthetic StrategyPrecursor 1Precursor 2
Copper-Catalyzed Cloke-Wilson Rearrangement1-(1,2,2-triphenylcyclopropyl)-1-phenylethan-1-one-
[4+1] Annulation1,2,3,3-tetraphenylprop-2-en-1-oneDiazomethane or a carbene equivalent
[3+2] AnnulationDiphenyldiazomethane1,2-diphenylethen-1-one (benzil)
Metal-Free Domino Reaction1,3,4,4-tetraphenylbutane-1,3-dioneDihaloethane

The synthesis of these precursors would require multi-step sequences, and their stability and reactivity would need to be carefully considered. The steric hindrance imposed by the four phenyl groups is a recurring challenge that would influence the efficiency of each synthetic step.

Mechanistic Investigations of 2,2,4,5 Tetraphenyl 2,3 Dihydrofuran Formation

Experimental Probes for Mechanistic Elucidation

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the position of labeled atoms throughout a chemical transformation. In the context of dihydrofuran synthesis, isotopes of carbon (¹³C) and oxygen (¹⁸O) are particularly informative. While specific isotopic labeling studies for the formation of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran are not readily found, analogous studies on the formation of other substituted furans and dihydrofurans shed light on the likely mechanistic steps.

For instance, in related acid-catalyzed cyclizations of 1,4-dicarbonyl compounds to form furans, ¹⁸O-labeling of one of the carbonyl oxygens can determine which oxygen atom is incorporated into the furan (B31954) ring and which is eliminated as water. In a hypothetical study on the formation of a tetraphenyl-dihydrofuran from a suitable precursor, such as a substituted 1,4-hydroxyketone, labeling the hydroxyl oxygen with ¹⁸O would be expected to show the incorporation of this isotope into the dihydrofuran ring, confirming an intramolecular cyclization pathway.

Table 1: Hypothetical Isotopic Labeling Experiment for Dihydrofuran Formation

Labeled PrecursorExpected Position of Label in ProductMechanistic Implication
1,1,3,4-Tetraphenyl-4-hydroxybutan-1-one (hydroxyl-¹⁸O)This compound (ring oxygen-¹⁸O)Intramolecular cyclization involving the hydroxyl group.
1,1,3,4-Tetraphenyl-4-hydroxybutan-1-one (carbonyl-¹⁸O)This compound (no ¹⁸O incorporation)Carbonyl oxygen is eliminated during the reaction.

These types of studies provide direct evidence for the connectivity changes occurring during the reaction and are crucial for validating proposed mechanisms.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for determining the composition of the transition state. The rate law of a reaction, determined by systematically varying the concentrations of reactants and catalysts, provides information about which species are involved in the rate-determining step.

For the synthesis of polysubstituted 2,3-dihydrofurans, the reaction rate is often dependent on the concentrations of the starting materials and any catalysts employed. For example, in acid-catalyzed cyclizations, the rate is typically proportional to the concentration of the acid catalyst, indicating its involvement in the rate-determining step, likely the protonation of a carbonyl or hydroxyl group to facilitate cyclization.

A hypothetical rate law for the formation of this compound from a precursor like 1,1,3,4-tetraphenyl-4-hydroxybutan-1-one in the presence of an acid catalyst (H⁺) might be:

Rate = k [Precursor] [H⁺]

This rate law would suggest a bimolecular rate-determining step involving both the precursor and the acid catalyst.

Table 2: Illustrative Kinetic Data for a Dihydrofuran Synthesis

Experiment[Precursor] (M)[H⁺] (M)Initial Rate (M/s)
10.10.011.0 x 10⁻⁵
20.20.012.0 x 10⁻⁵
30.10.022.0 x 10⁻⁵

This data illustrates a first-order dependence on both the precursor and the acid catalyst concentration, consistent with the proposed rate law. Activation parameters, such as the enthalpy and entropy of activation, can also be determined by studying the reaction rate at different temperatures, providing further insight into the transition state structure.

Stereochemical Considerations in Dihydrofuran Synthesis

The synthesis of dihydrofurans with multiple stereocenters, such as this compound which has a potential stereocenter at the C4 and C5 positions (depending on the substituents on the phenyl rings), requires careful consideration of stereochemical control. The relative and absolute stereochemistry of the final product is determined by the mechanism of the cyclization and the stereochemistry of the starting materials.

In the case of forming substituted dihydrofurans, diastereoselectivity is a key concern. The spatial arrangement of substituents in the transition state of the cyclization step dictates the stereochemical outcome. For instance, in the cyclization of an acyclic precursor, steric interactions between bulky substituents will favor a transition state that minimizes these interactions, leading to the preferential formation of one diastereomer over another.

For the synthesis of tetrasubstituted dihydrofurans, controlling the stereochemistry can be challenging. The use of chiral catalysts or auxiliaries can be employed to induce enantioselectivity, leading to the formation of a single enantiomer. While specific stereoselective syntheses of this compound are not widely reported, general strategies for the stereoselective synthesis of highly substituted dihydrofurans often involve:

Substrate Control: Utilizing a starting material with pre-existing stereocenters to direct the formation of new stereocenters.

Reagent Control: Employing chiral reagents or catalysts that create a chiral environment, favoring the formation of one enantiomer.

Diastereoselective Cyclizations: Designing the cyclization reaction to favor the formation of one diastereomer due to steric or electronic effects.

The stereochemical outcome provides valuable mechanistic information, as it reflects the geometry of the transition state. A high degree of stereoselectivity often suggests a highly ordered, concerted, or tightly controlled stepwise mechanism.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the experimental characterization of the chemical compound This compound . Despite its defined chemical structure, detailed research findings on its advanced spectroscopic and structural properties are not publicly available at this time. Consequently, a thorough and scientifically accurate article based on the requested detailed outline cannot be generated.

The specified topics for the article, including single-crystal X-ray diffraction, detailed Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), require specific experimental data that is not present in the accessible scientific domain. While the existence of the compound is noted in chemical databases such as PubChem, these entries lack the in-depth experimental research data necessary to fulfill the requirements of the requested article.

Furthermore, investigations into its molecular weight and fragmentation patterns through mass spectrometry, as well as purity assessments using advanced chromatographic techniques like HPLC, have not been reported in the public scientific literature. The available search results frequently pertain to related but structurally distinct compounds such as tetraphenylfuran, tetrahydrofuran (B95107), and various tetraphenyl-substituted heterocyclic systems, which cannot be used to accurately describe the specific characteristics of this compound.

Until dedicated research on the synthesis and detailed characterization of this compound is conducted and published, the generation of a detailed, data-driven scientific article as outlined is not feasible.

Advanced Spectroscopic and Structural Characterization of 2,2,4,5 Tetraphenyl 2,3 Dihydrofuran

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). creative-proteomics.comresearchgate.net This technique utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for more efficient separation of complex mixtures. researchgate.netijpcbs.com For a molecule such as 2,2,4,5-Tetraphenyl-2,3-dihydrofuran, which may be present in a mixture with isomers, starting materials, or byproducts from its synthesis, UPLC is an invaluable tool for purity assessment and characterization.

A thorough review of scientific literature did not yield specific, published UPLC methods for the direct analysis of this compound. However, based on the principles of UPLC and common practices for the separation of complex aromatic and heterocyclic compounds, a hypothetical method can be proposed as a starting point for method development. waters.com The primary goal of such a method would be to achieve a baseline separation of the target compound from any potential impurities in a short analysis time.

The enhanced resolution provided by UPLC is particularly advantageous for separating structurally similar compounds, such as isomers of tetraphenyl-dihydrofuran that may differ only in the spatial arrangement of the phenyl groups. sepscience.com The increased sensitivity of UPLC is also beneficial, especially when analyzing trace impurities or when only a small amount of the synthesized compound is available. researchgate.net Furthermore, the reduced analysis time and lower solvent consumption make UPLC a more cost-effective and environmentally friendly technique compared to conventional HPLC. sepscience.comresearchgate.net

For the analysis of this compound, a reversed-phase UPLC method would likely be employed, given the non-polar nature of the tetraphenyl-substituted heterocyclic core. A C18 or phenyl-hexyl column would be a suitable stationary phase, offering appropriate hydrophobic and π-π interactions to achieve retention and selectivity. lcms.cz The mobile phase would typically consist of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, often with a gradient elution to ensure the efficient separation of compounds with a range of polarities. waters.com

Below is an illustrative table of potential UPLC parameters that could serve as a foundation for the development of a specific method for this compound. It is important to note that these parameters are hypothetical and would require optimization based on experimental results.

Table 1: Illustrative UPLC Method Parameters for the Analysis of this compound
ParameterIllustrative Value/Condition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection Photodiode Array (PDA) at 254 nm

Computational and Theoretical Chemistry Studies on 2,2,4,5 Tetraphenyl 2,3 Dihydrofuran

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

To understand the fundamental properties of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran, DFT calculations would be the primary tool. These calculations could provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement. Key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap could also be determined. This information is crucial for predicting the molecule's reactivity and kinetic stability.

A hypothetical data table for such a study might look like this:

ParameterCalculated Value
Total Energy (Hartree)[Value]
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]
Dipole Moment (Debye)[Value]

Quantum Chemical Modeling of Reaction Mechanisms in Dihydrofuran Synthesis

The synthesis of substituted dihydrofurans can proceed through various reaction pathways. Quantum chemical modeling would be instrumental in elucidating the mechanisms involved in the formation of this compound. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for the reaction could be constructed. This would allow for the identification of the most favorable reaction pathway and the determination of activation energies, providing insights into the reaction kinetics.

For instance, a table summarizing the calculated energies for a proposed reaction step could be:

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State[Value]
Intermediate[Value]
Product[Value]

Conformational Analysis and Energetic Stability Studies of Dihydrofuran Ring Systems

The flexibility of the dihydrofuran ring and the steric hindrance from the four bulky phenyl groups suggest that this compound could exist in multiple conformations. A thorough conformational analysis, likely employing a combination of molecular mechanics and quantum chemical methods, would be necessary to identify the various low-energy conformers. By comparing the relative energies of these conformers, the most stable three-dimensional structures could be identified, which is essential for understanding its chemical behavior and potential interactions with other molecules.

A representative data table from such a study would list the relative energies of different conformers:

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)
1 (Envelope)[Value]0.0
2 (Twist)[Value][Value]
3[Value][Value]

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, providing information about its electronic transitions. Furthermore, calculations of vibrational frequencies would allow for the theoretical prediction of its infrared (IR) and Raman spectra, which could then be compared with experimental data to confirm the molecular structure. Nuclear magnetic resonance (NMR) chemical shifts can also be calculated to assist in the interpretation of experimental NMR spectra.

An example of a data table for predicted spectroscopic data is as follows:

Spectroscopic ParameterPredicted ValueExperimental Value
Maximum Absorption Wavelength (nm)[Value][Value]
Major IR Frequency (cm⁻¹)[Value][Value]
¹³C NMR Chemical Shift (ppm) - C2[Value][Value]
¹H NMR Chemical Shift (ppm) - H3[Value][Value]

Synthetic Utility and Advanced Material Science Applications of 2,2,4,5 Tetraphenyl 2,3 Dihydrofuran

2,2,4,5-Tetraphenyl-2,3-dihydrofuran as a Key Building Block in Complex Molecule Synthesis

The primary role of this compound as a synthetic building block is realized through its strategic transformations into other valuable molecular scaffolds. Rather than being a terminal product, it is best understood as a key intermediate whose dihydrofuran core and phenyl appendages can be selectively modified. The derivatizations discussed in the subsequent sections—aromatization to form the corresponding furan (B31954) and functionalization of the external phenyl rings—are the principal pathways through which this compound contributes to the synthesis of more complex molecules. These transformations allow for the generation of highly substituted aromatic furans and poly-functionalized tetraphenyl systems, which can then be incorporated into larger, more intricate molecular architectures for applications in medicinal chemistry, electronics, and materials science.

Chemical Transformations and Derivatizations of the Dihydrofuran Core

The chemical versatility of this compound is evident in the reactions that modify its core structure and peripheral groups. These transformations are crucial for tuning its electronic and structural properties.

A key transformation of the 2,3-dihydrofuran (B140613) moiety is its aromatization to the corresponding furan. This oxidation reaction converts the saturated five-membered ring into a fully conjugated aromatic system, yielding 2,3,4,5-tetraphenylfuran. This process is significant as it provides access to highly substituted, sterically crowded furan systems that are otherwise difficult to synthesize. The aromatization can be achieved using various oxidizing agents that facilitate the removal of two hydrogen atoms from the dihydrofuran ring. A highly efficient formal [3+2] cycloaddition followed by oxidation is a known strategy to produce tetraaryl furans from dihydrofuran precursors. researchgate.net

Table 1: Potential Conditions for Aromatization of Dihydrofurans

Reagent/CatalystConditionsReaction TypePlausible Yield
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Inert solvent (e.g., Toluene, Dioxane), HeatDehydrogenation/OxidationModerate to High
SulfurHigh Temperature (200-250 °C)DehydrogenationModerate
Pd/C (Palladium on Carbon)High Temperature, Hydrogen AcceptorCatalytic DehydrogenationGood to Excellent
NBS (N-Bromosuccinimide) followed by baseRadical bromination followed by eliminationTwo-step OxidationVariable

The four phenyl groups on the dihydrofuran scaffold offer multiple sites for functionalization via electrophilic aromatic substitution. These reactions allow for the introduction of various substituents, which can modulate the molecule's solubility, electronic properties, and ability to coordinate with other species. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be applied. oup.com The regioselectivity of these substitutions would be influenced by the steric hindrance imposed by the bulky dihydrofuran core and the electronic nature of the oxygen-containing ring. Research on related tetraphenylene (B3251814) systems has demonstrated that direct electrophilic aromatic substitution, including nitration and bromination, can be successfully performed. oup.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsIntroduced GroupPotential Application of Product
NitrationHNO₃ / H₂SO₄-NO₂Precursor for amino groups (-NH₂)
BrominationBr₂ / FeBr₃-BrSite for cross-coupling reactions
Friedel-Crafts AcylationRCOCl / AlCl₃-CORIntroduction of ketone functionality
SulfonationFuming H₂SO₄-SO₃HEnhance water solubility

Integration into Organic Frameworks and Supramolecular Assemblies

While direct use of this compound in framework chemistry is not yet established, its rigid and well-defined three-dimensional structure makes it an attractive candidate for a building block, or "linker," in the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This application would require prior functionalization of the peripheral phenyl rings to introduce the necessary reactive or coordinating groups.

Covalent Organic Frameworks are crystalline polymers formed from organic building blocks linked by strong covalent bonds. mdpi.com To be used as a COF linker, the this compound molecule would need to be functionalized with at least two reactive groups on its phenyl rings. For instance, installing four amino (-NH₂) or boronic acid [-B(OH)₂] groups would create a tetrahedral building block. tcichemicals.comtcichemicals.com The condensation of such functionalized linkers with complementary linear or trigonal linkers could lead to the formation of robust, porous 3D COFs. rsc.orgresearchgate.net The inherent rigidity of the tetraphenyl-dihydrofuran core would help ensure the formation of a crystalline and permanently porous network.

Table 3: Potential Functional Groups for COF Synthesis

Functional GroupComplementary Linker GroupResulting LinkageCOF Type
Amine (-NH₂)Aldehyde (-CHO)Imine (-C=N-)Imine-linked COF
Boronic Acid [-B(OH)₂]Diol / Triol (-OH)Boronate EsterBoronate Ester-linked COF
Aldehyde (-CHO)Amine (-NH₂)Imine (-C=N-)Imine-linked COF

Metal-Organic Frameworks are constructed from organic ligands connected by metal ions or metal clusters. mdpi.com By functionalizing the phenyl rings of this compound with coordinating groups, such as carboxylic acids (-COOH) or nitrogen-containing heterocycles (e.g., pyridine, tetrazole), the molecule can be transformed into a multitopic ligand for MOF synthesis. rsc.org The spatial arrangement of these coordinating groups on the tetrahedral scaffold would dictate the topology and dimensionality of the resulting framework. The use of tetratopic ligands, such as derivatives of tetraphenylethene, is a well-established strategy for creating highly connected and stable MOFs. frontiersin.org By analogy, a tetracarboxylated or tetrapyridyl derivative of this compound could act as a rigid, 4-connecting node, leading to the formation of 3D MOFs with potential applications in gas storage, separation, and catalysis. nih.gov

Table 4: Potential Coordinating Groups for MOF Synthesis

Coordinating GroupTypical Metal Ions/ClustersResulting MOF Node
Carboxylate (-COO⁻)Zn²⁺, Cu²⁺, Zr⁴⁺, Cr³⁺Paddlewheel, M₆ clusters
Pyridyl (-C₅H₄N)Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺Tetrahedral or octahedral nodes
Tetrazolyl (-CN₄H)Zn²⁺, Cd²⁺, Mn²⁺Various cluster geometries

Supramolecular Host-Guest Chemistry

The exploration of this compound within the context of supramolecular chemistry, particularly its potential as a host molecule in host-guest systems, remains an uncharted area of research. Host-guest chemistry involves the formation of unique complexes where a "host" molecule can encapsulate a smaller "guest" molecule, leading to a wide array of applications in sensing, catalysis, and drug delivery. The intricate three-dimensional structure of this compound, with its bulky tetraphenyl substitution, could theoretically provide a cavity or binding sites for specific guest molecules. However, there is currently no experimental data or theoretical modeling in the available scientific literature to support or characterize such interactions.

Consequently, data on association constants, binding stoichiometries, and the thermodynamic parameters of any potential host-guest complexes involving this compound are not available. The scientific community has yet to report on the synthesis and characterization of inclusion complexes or the study of its recognition capabilities towards neutral or ionic guests.

Exploration of Optoelectronic and Photophysical Properties within Materials Science Contexts

In the realm of materials science, the optoelectronic and photophysical properties of organic compounds are of paramount importance for their application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. These properties typically include absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

For this compound, a detailed investigation into these characteristics is absent from published research. While studies on other tetraphenyl-substituted heterocyclic compounds have demonstrated interesting photophysical behaviors, such as aggregation-induced emission, no such phenomena have been documented for this specific dihydrofuran derivative.

The following table summarizes the lack of available data for key optoelectronic and photophysical parameters:

PropertyMeasurementAvailable Data
Absorption Maximum Absorption Wavelength (λmax)Not Reported
Molar Absorptivity (ε)Not Reported
Emission Maximum Emission Wavelength (λem)Not Reported
Fluorescence Quantum Yield (ΦF)Not Reported
Excited-State Lifetime (τ)Not Reported
Energy Levels HOMO (Highest Occupied Molecular Orbital)Not Reported
LUMO (Lowest Unoccupied Molecular Orbital)Not Reported
Band GapNot Reported

Due to the lack of empirical data, the potential of this compound as a component in advanced materials for optoelectronic applications remains purely speculative. Further research is required to synthesize, characterize, and investigate the fundamental photophysical properties of this compound to ascertain its viability in such technologies.

Future Research Directions and Perspectives for 2,2,4,5 Tetraphenyl 2,3 Dihydrofuran

Development of Novel and Sustainable Catalytic Systems for Dihydrofuran Synthesis

The synthesis of polysubstituted dihydrofurans often relies on transition-metal catalysis. Future research will prioritize the development of more sustainable and efficient catalytic systems. A significant avenue of exploration is the use of earth-abundant metals and the design of processes that operate under milder, more environmentally benign conditions.

Current methodologies for synthesizing related dihydrobenzofuran skeletons utilize various transition metals, highlighting the versatility of this approach. nih.gov For instance, recent advancements have demonstrated the effectiveness of photocatalysis in dihydrofuran synthesis, offering a green alternative that leverages visible light to drive reactions. acs.org An efficient visible-light-mediated method using Ru(bpy)3Cl2 has been reported for preparing 2,3-dihydrofurans from 2-bromoketoesters and alkyl enol ethers. acs.orgresearchgate.net

Furthermore, the concept of sustainability extends to the choice of starting materials. Research into converting biomass-derived carbohydrates and chitin (B13524) into furan (B31954) derivatives is rapidly advancing. nih.govresearchgate.net Catalytic systems that can efficiently convert renewable feedstocks like fructose, glucose, and N-acetylglucosamine into furanic building blocks are crucial. nih.govresearchgate.net A key future goal will be to adapt these sustainable principles to the synthesis of complex molecules like 2,2,4,5-Tetraphenyl-2,3-dihydrofuran, potentially by developing catalytic pathways that can utilize biomass-derived precursors.

Table 1: Emerging Sustainable Catalytic Strategies for Dihydrofuran Synthesis

Catalytic Strategy Catalyst Example Key Advantages Potential Application for this compound
Photocatalysis Ru(bpy)3Cl2 Utilizes visible light, mild reaction conditions. acs.org Development of light-driven pathways for the cyclization step.
Biomass Conversion Homogeneous/Heterogeneous Br⁻ systems Uses renewable carbohydrate feedstocks. nih.gov Synthesis of furanic precursors from biomass for subsequent elaboration.
Earth-Abundant Metal Catalysis Iron complexes Low cost, low toxicity, environmentally friendly. researchgate.net Replacing precious metal catalysts in existing synthetic routes.

Enantioselective and Diastereoselective Synthesis of Dihydrofuran Analogues

Introducing chirality into the dihydrofuran core opens up possibilities for creating molecules with specific three-dimensional structures, which is critical for applications in materials science and catalysis. Future work will focus on developing highly selective methods to control the stereochemistry during the synthesis of this compound analogues.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess. Copper-catalyzed asymmetric [3+2] cycloadditions of β-ketoesters with propargylic esters have proven effective for generating highly functionalized, optically active 2,3-dihydrofurans. nih.gov The use of chiral tridentate P,N,N ligands in combination with Cu(OTf)2 has yielded products with high enantioselectivities. nih.gov Similarly, iridium-catalyzed enantioselective intramolecular hydroarylation represents another powerful tool for creating chiral dihydrobenzofurans. researchgate.net

Diastereoselective synthesis , which controls the relative stereochemistry of multiple stereocenters, is equally important. High diastereoselectivity has been achieved in the synthesis of substituted tetrahydrofurans through methods like the reaction of γ,δ-epoxycarbanions with aldehydes and palladium-catalyzed tandem oxidative cyclization. acs.orgbohrium.com Pyridinium ylide-assisted tandem reactions have also been shown to produce trans-2,3-dihydrofurans with high diastereoselectivity. researchgate.net Applying these principles to synthesize chiral analogues of this compound would involve designing substrates and chiral catalysts that can effectively control the formation of its stereocenters.

Table 2: Selected Methods for Stereoselective Dihydrofuran Synthesis

Method Catalyst/Ligand System Stereochemical Control Ref.
Asymmetric [3+2] Cycloaddition Cu(OTf)2 / Chiral P,N,N Ligand Enantioselective nih.gov
Intramolecular Hydroarylation Cationic Iridium / Chiral Bisphosphine Enantioselective researchgate.net
Tandem Oxidative Cyclization Palladium Catalyst Diastereoselective bohrium.com
Epoxycarbanion Cyclization Li/K tert-butoxides Diastereoselective acs.org

Expansion of Substrate Scope for Broader Dihydrofuran Derivatives

To fully explore the potential of the tetraphenyldihydrofuran scaffold, it is essential to develop synthetic methods that allow for a wide variety of substituents on the phenyl rings and the dihydrofuran core. Expanding the substrate scope of known reactions is a critical area for future research.

Recent breakthroughs have shown that photocatalytic [4+1] cycloadditions can significantly broaden the range of accessible dihydrofuran structures, accommodating various isocyanides to produce over 50 different 2-imino-2,5-dihydrofuran derivatives. This demonstrates the power of modern synthetic methods to create diverse molecular libraries from common precursors. Another versatile approach involves rhodium-catalyzed reactions of 2,5-dihydrofuran (B41785) with arylboronic acids, where fine-tuning the reaction conditions allows for selective access to four different structural motifs.

Future efforts should focus on adapting such versatile and tunable reactions for the synthesis of this compound derivatives. The goal would be to develop a modular synthesis that allows for the introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the four phenyl rings. This would enable the systematic tuning of the molecule's electronic and photophysical properties for specific applications.

Exploration of New Advanced Material Science Applications (excluding clinical/biological uses)

The rigid, polycyclic, and aromatic-rich structure of this compound makes it an intriguing candidate for advanced materials. While specific applications have yet to be realized, its furan core and multiple phenyl groups suggest potential in organic electronics and polymer science.

Furan-containing π-conjugated compounds are increasingly studied as organic functional materials. acs.org The electron-rich nature of the furan ring can induce unique electronic and photophysical properties compared to thiophene-based analogues. acs.org Furan-based materials have been investigated for use in organic solar cells and organic field-effect transistors (OFETs) due to properties like good solubility, strong fluorescence, and molecular rigidity. The tetraphenyl substitution pattern could further enhance thermal stability and influence molecular packing in the solid state, which are critical parameters for semiconductor performance.

Future research should involve the synthesis of this compound and its derivatives to evaluate their fundamental properties, including:

Photophysical Properties: Measuring absorption and emission spectra to assess their potential as emitters in Organic Light-Emitting Diodes (OLEDs). Chiral analogues could be investigated for circularly polarized luminescence. acs.org

Electronic Properties: Determining HOMO/LUMO energy levels to evaluate their suitability as semiconductor materials in OFETs or organic photovoltaics.

Polymer Building Blocks: Investigating the use of functionalized tetraphenyldihydrofuran derivatives as monomers to create novel high-performance polymers with high thermal stability and unique optoelectronic characteristics.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The complexity of modern organic synthesis and materials design necessitates a collaborative approach between experimental and computational chemistry. Future investigations into this compound will greatly benefit from this synergy.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms. DFT calculations can be used to rationalize observed stereoselectivity in catalytic reactions, as demonstrated in the synthesis of highly substituted tetrahydrofurans. bohrium.com They can also help elucidate plausible reaction pathways in complex transformations, such as the photochemical dearomative ring expansion of arenes to access dihydrofuran-based compounds.

For this compound, a synergistic strategy would involve:

Reaction Planning: Using computational tools to predict the feasibility of proposed synthetic routes and identify potential side reactions.

Catalyst Design: Modeling the interaction between substrates and catalysts to design more efficient and selective catalytic systems for its synthesis.

Property Prediction: Calculating the electronic and photophysical properties of novel, yet-to-be-synthesized derivatives to prioritize experimental efforts on the most promising candidates for material applications.

By integrating computational insights with experimental work, researchers can accelerate the discovery process, reduce waste, and gain a deeper understanding of the fundamental chemistry governing the synthesis and properties of this complex molecule.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2,4,5-tetraphenyl-2,3-dihydrofuran, and how do reaction conditions influence product purity?

  • Methodological Answer : A modified bromination protocol using 1,1-diphenylprop-2-yne-1-ol in n-pentane under reflux (12 hours) yields the target compound. Key steps include:

  • Slow addition of bromine at 273 K to control exothermicity.
  • Extraction with dichlorethane and drying with Na₂SO₄.
  • Crystallization from n-hexane to obtain red crystals (70% yield).
    Reaction temperature and duration are critical: prolonged heating avoids side products like dibrominated intermediates .
    • Analytical Tools : Monitor reaction progress via ¹H/¹³C NMR and GC-MS to track intermediates. Purity is confirmed by melting point (371 K) and single-crystal X-ray diffraction .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals:

  • Orthorhombic lattice (space group P2₁2₁2₁) with unit cell parameters a = 9.4301 Å, b = 9.4561 Å, c = 24.8572 Å.
  • Asymmetric unit contains one molecule; dihedral angles between phenyl rings and the dihydrofuran plane range from 62.3° to 79.3°.
  • Stabilization via C–H⋯H and Br⋯Br interactions forms a 3D supramolecular network .
    • Validation : Refinement parameters (R1 = 0.022, wR2 = 0.047) and Hirshfeld surface analysis confirm structural accuracy .

Advanced Research Questions

Q. How do stereoelectronic effects influence the regioselectivity of dihydrofuran derivatives in photochemical reactions?

  • Methodological Answer : Photoinduced difunctionalization of 2,3-dihydrofuran under UV light (λ = 254 nm) with Pd catalysts shows:

  • Regioselective addition at C2 and C3 positions due to electron-rich olefinic bonds.
  • DFT calculations (B3LYP/6-31G*) predict transition-state energies favoring α,β-unsaturated ketone intermediates .
    • Case Study : Multicomponent reactions with acrylates yield 2,3-disubstituted tetrahydrofurans (>80% yield). Optimize solvent polarity (e.g., THF vs. DCM) to modulate reaction rates .

Q. What mechanistic pathways explain unexpected bromination products in dihydrofuran synthesis?

  • Methodological Answer : Deviations from expected products arise via:

  • Base-mediated deprotonation of 1,1-diphenylprop-2-yne-1-ol to form acetylide intermediates.
  • Favorskii-type rearrangement leading to dibrominated butenediols, followed by dehydration and cyclization .
    • Contradiction Resolution :
  • Compare GC-MS profiles of room-temperature vs. reflux conditions to identify competing pathways.
  • Use isotopic labeling (e.g., D₂O quenching) to trace proton transfer steps .

Q. How do computational methods aid in predicting the conformational stability of dihydrofuran derivatives?

  • Methodological Answer : Molecular mechanics (MM2/MM3) and ab initio calculations (MP2/cc-pVTZ) reveal:

  • Energy barriers to planarity (ΔG‡ ≈ 5–8 kcal/mol) for 2,3-dihydrofuran.
  • Pseudorotation pathways in tetrahydrofurans are influenced by substituent steric bulk .
    • Validation : Match computed IR vibrational modes (e.g., C–O stretching at 1,020 cm⁻¹) with experimental spectra .

Q. What strategies mitigate polymerization during dihydrofuran isomerization to cyclopropane derivatives?

  • Methodological Answer : In fixed-bed catalytic isomerization:

  • Use ZrO₂/TiO₂/γ-Al₂O₃ nanocomposites to enhance surface acidity and reduce coking.
  • Add N,N-diethylhydroxylamine (0.1–0.5 wt%) as a radical scavenger.
  • Optimize temperature (120–150°C) and pressure (2–5 bar) to balance conversion and selectivity .
    • Scale-Up : Monitor thermal stability via differential scanning calorimetry (DSC) to prevent runaway reactions .

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